molecular formula C18H14ClNO2 B2703454 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 847503-15-5

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2703454
CAS No.: 847503-15-5
M. Wt: 311.77
InChI Key: SYXLGXCGLDAXDV-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid functional group attached to a quinoline ring. Its molecular formula is C17H12ClNO2, and it has a molecular weight of 297.74 g/mol .

Mechanism of Action

Mode of Action

The exact mode of action of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Quinoline derivatives have been known to interact with their targets, causing changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by This compound Quinoline derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound need further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Some studies suggest that quinoline derivatives can cause DNA fragmentation in certain cell lines

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-methylquinoline with 4-methylbenzaldehyde in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methyl group, and a carboxylic acid group on the quinoline ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXLGXCGLDAXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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